molecular formula C7H7ClN6O2S B1278236 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole CAS No. 82212-14-4

5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole

Cat. No. B1278236
CAS RN: 82212-14-4
M. Wt: 274.69 g/mol
InChI Key: OKHJHVJXPHYALI-UHFFFAOYSA-N
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Description

The compound 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is a derivative of tetrazole, which is a class of synthetic organic compounds characterized by a 1,2,3,4-tetrazole ring. Tetrazoles are known for their various applications in medicinal chemistry and as corrosion inhibitors. The specific compound , while not directly studied in the provided papers, is related to the compounds that have been analyzed and can be inferred to have similar properties and potential applications.

Synthesis Analysis

The synthesis of a related compound, 5-(2-Amino-4-chlorophenyl)tetrazole, was described in one of the papers. The process involved the preparation of 2-amino-4-chlorocyanobenzene from 4-chloro-2-nitrobenzoic acid, followed by a reaction with sodium azide to form the tetrazole ring. The final product was obtained with a total yield of 70%, and its purity was confirmed by HPLC to be 99% . This synthesis route could potentially be adapted for the synthesis of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole by incorporating a sulfamoyl functional group at the appropriate step.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives has been studied using various spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized, and its geometry was calculated using density functional theory (DFT) . The structural data obtained from such studies are crucial for understanding the electronic properties and potential reactivity of the compound.

Chemical Reactions Analysis

Tetrazole derivatives are known to participate in various chemical reactions due to their reactivity. For example, 2-Aminophenyl-1H-pyrazole has been used as a directing group for copper-mediated C-H amidation and sulfonamidation . Although the specific reactions of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole are not detailed in the provided papers, it can be anticipated that it would undergo similar reactions due to the presence of reactive amino and tetrazole groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives can be inferred from related compounds. For instance, the corrosion inhibition performance of 5-(3-aminophenyl)tetrazole on Cu–Ni alloy in seawater suggests that tetrazole derivatives can form protective films and function as effective corrosion inhibitors . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, can be studied using DFT calculations, as was done for the 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . These properties are essential for predicting the behavior of the compound in various environments and for designing new chemical entities for specific applications.

Scientific Research Applications

Corrosion Inhibition

5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole and its derivatives have been studied for their potential as corrosion inhibitors. For instance, 1-(4-nitrophenyl)-5-amino-1H-tetrazole showed significant inhibition of stainless steel corrosion in an acidic medium. This was demonstrated through potentiodynamic polarization and electrochemical impedance spectroscopy. The adsorption of this compound onto stainless steel surfaces followed the Langmuir adsorption model, suggesting its potential as a protective agent against metal corrosion (Ehsani et al., 2014).

Medicinal Chemistry

In medicinal chemistry, 5-substituted 1H-tetrazoles, a category including the specific compound , are used as bioisosteric replacements for carboxylic acids. These compounds feature in various clinical drugs, indicating their significance in pharmaceutical development. The synthesis of these compounds is an area of ongoing research, focusing on efficient and environmentally friendly methods (Mittal & Awasthi, 2019).

Drug Design and Molecular Docking

Molecular docking studies of tetrazole derivatives, including those structurally similar to 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, have been performed to understand their interaction within the active sites of enzymes like cyclooxygenase-2. These studies are crucial for drug design, allowing for a deeper understanding of how these molecules may function as inhibitors or activators in biological systems (Al-Hourani et al., 2015).

Synthesis and Characterization

The synthesis and characterization of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole and its derivatives are important for understanding their potential applications. For instance, methods for synthesizing tetrazole derivatives have been developed, which are crucial for the exploration of their uses in various fields, including agriculture and medicine (Khamooshi & Haghighi Kekhaiye Jhaleh, 2013).

Antihypertensive Activity

Some tetrazole derivatives, including those related to 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, have been studied for their potential antihypertensive activity. The synthesis of these compounds and their evaluation in pharmacological contexts demonstrate the broad range of possible applications for tetrazole derivatives in therapeutic settings (Sharma et al., 2010).

properties

IUPAC Name

4-amino-2-chloro-5-(2H-tetrazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN6O2S/c8-4-2-5(9)3(7-11-13-14-12-7)1-6(4)17(10,15)16/h1-2H,9H2,(H2,10,15,16)(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHJHVJXPHYALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002561
Record name 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzene-1-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole

CAS RN

82212-14-4
Record name 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82212-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(1H-tetrazol-5-yl)sulphanilamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082212144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(1H-tetrazol-5-yl)sulphanilamide
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